molecular formula C11H13BrO B1530276 (4-Bromophenyl)(cyclobutyl)methanol CAS No. 1216219-03-2

(4-Bromophenyl)(cyclobutyl)methanol

Cat. No.: B1530276
CAS No.: 1216219-03-2
M. Wt: 241.12 g/mol
InChI Key: JGWPCRSAIVXMAB-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(cyclobutyl)methanol: is a chemical compound with the molecular formula C11H13BrO and a molecular weight of 241.12 g/mol . It is characterized by a bromophenyl group attached to a cyclobutyl ring, with a hydroxyl group (-OH) attached to the carbon atom linking these two structures

Synthetic Routes and Reaction Conditions:

  • Bromination of (Cyclobutyl)methanol: The compound can be synthesized by the bromination of (cyclobutyl)methanol using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2).

  • Grignard Reaction: Another method involves the reaction of cyclobutylmagnesium bromide with formaldehyde, followed by hydrolysis to yield the target compound.

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

(4-Bromophenyl)(cyclobutyl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of (cyclobutyl)methanol.

  • Substitution Reactions: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups, using nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, and heat.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

  • Substitution: Ammonia (NH3) or alkyl halides with a suitable base.

Major Products Formed:

  • Oxidation: 4-Bromophenyl(cyclobutyl)ketone or 4-Bromophenyl(cyclobutyl)carboxylic acid.

  • Reduction: (Cyclobutyl)methanol.

  • Substitution: 4-Bromophenyl(cyclobutyl)amine or 4-Bromophenyl(cyclobutyl)alkane.

Scientific Research Applications

(4-Bromophenyl)(cyclobutyl)methanol: has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand the interactions of bromophenyl groups with biological targets.

  • Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (4-Bromophenyl)(cyclobutyl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

(4-Bromophenyl)(cyclobutyl)methanol: can be compared with other similar compounds, such as:

  • 4-Bromophenol: Similar structure but lacks the cyclobutyl group.

  • Cyclobutanol: Similar structure but lacks the bromophenyl group.

  • Bromophenylmethanol: Similar structure but with a different alkyl group instead of cyclobutyl.

Uniqueness: The presence of both the bromophenyl and cyclobutyl groups in this compound gives it unique chemical and physical properties compared to its analogs.

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Properties

IUPAC Name

(4-bromophenyl)-cyclobutylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8,11,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWPCRSAIVXMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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